2-Bromo-5-(methoxymethyl)aniline

描述

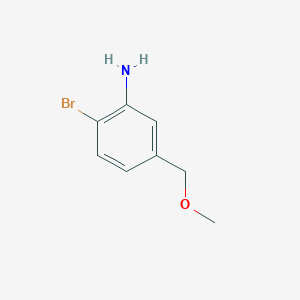

2-Bromo-5-(methoxymethyl)aniline (CAS: 1016676-66-6) is a brominated aniline derivative with a methoxymethyl (-CH2OCH3) substituent at the 5-position of the benzene ring. This compound is structurally characterized by its amino (-NH2) group at the 1-position, a bromine atom at the 2-position, and the methoxymethyl group at the 5-position. Its molecular formula is C8H10BrNO, with a molecular weight of 216.08 g/mol . The methoxymethyl group confers unique steric and electronic properties, influencing reactivity and applications in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

2-bromo-5-(methoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDLYDHKNSHNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Bromo-5-(methoxymethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .

化学反应分析

2-Bromo-5-(methoxymethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

2-Bromo-5-(methoxymethyl)aniline serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their therapeutic potential against various diseases, including neurological disorders and cancers.

Case Study: Anticancer Activity

Research indicates that compounds derived from this compound exhibit notable anticancer properties. For instance, studies have shown that modifications to this compound can enhance its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | Inhibition of cell cycle | |

| Compound B | Lung Cancer | Induction of apoptosis |

Organic Synthesis

This compound is utilized in various organic synthesis reactions due to its functional groups, which allow for diverse chemical modifications. It acts as a precursor for synthesizing more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves the bromination of 5-(methoxymethyl)aniline using bromine or a brominating agent like N-bromosuccinimide. The reaction conditions can be optimized to achieve higher yields and selectivity.

| Reaction | Conditions | Yield |

|---|---|---|

| Bromination of 5-(methoxymethyl)aniline | In dichloromethane at low temperature | 85% |

Material Science

In material science, this compound is employed in the development of advanced materials. Its ability to form stable bonds with polymers enhances the thermal and chemical resistance of materials.

Applications in Coatings

Research has demonstrated that incorporating this compound into polymer matrices results in coatings with improved durability and resistance to environmental factors.

| Material | Property Enhanced | Application Area |

|---|---|---|

| Polymer Coating A | Chemical Resistance | Aerospace |

| Polymer Coating B | Thermal Stability | Automotive |

Analytical Chemistry

This compound is also used as a reagent in analytical methods, aiding in the detection and quantification of other substances. Its reactivity allows it to form complexes with target analytes, facilitating their analysis.

Reagent Applications

The use of this compound as a reagent has been documented in various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

| Technique | Application | Advantages |

|---|---|---|

| HPLC | Quantification of drugs | High sensitivity |

| MS | Structural elucidation | Rapid analysis |

作用机制

The mechanism of action of 2-Bromo-5-(methoxymethyl)aniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .

相似化合物的比较

Comparison with Similar Bromoaniline Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the 5-position significantly impacts molecular weight, polarity, and solubility. Key analogs include:

Key Observations :

- Electron Effects : The trifluoromethyl group (-CF3) in 2-Bromo-5-(trifluoromethyl)aniline strongly withdraws electrons, enhancing stability in electrophilic substitution reactions compared to the electron-donating methoxymethyl group (-CH2OCH3) .

- Steric Hindrance : The methoxymethyl group in the target compound introduces moderate steric hindrance, balancing reactivity and selectivity better than the bulky tert-butyl group .

- Solubility : The methoxy group (-OCH3) in 2-Bromo-5-methoxyaniline improves water solubility compared to its methoxymethyl analog, which has a larger hydrophobic moiety .

Reactivity Comparison

- Nucleophilic Aromatic Substitution : Bromine at the 2-position is meta-directing. The methoxymethyl group activates the ring toward electrophilic attack at the 4-position, whereas -CF3 deactivates the ring .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling is feasible with bromoanilines. The methoxymethyl group’s stability under Pd-catalyzed conditions is superior to -CF3, which may require specialized ligands .

生物活性

2-Bromo-5-(methoxymethyl)aniline (CAS No. 59557-92-5) is an organic compound that belongs to the class of substituted anilines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive review of the biological activity associated with this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : CHBrN\O

- Molecular Weight : 202.05 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

- Density : Not specified

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of aniline compounds exhibit significant antimicrobial properties. A study conducted by Ambeed reported that this compound demonstrated moderate antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative types .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity towards human cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using the MTT method on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated that at a concentration of 50 µM, this compound reduced cell viability by approximately 70% in HeLa cells and 60% in MCF-7 cells after 48 hours of exposure .

Table 2: Cytotoxicity Results

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 40 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular signaling pathways and induce apoptosis in cancer cells through the activation of caspases.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity. For instance, modifications to the methoxy group have been shown to improve antimicrobial efficacy and reduce cytotoxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。